molecular formula C8H7N3O3S B6602802 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 2309462-37-9

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Cat. No.: B6602802
CAS No.: 2309462-37-9
M. Wt: 225.23 g/mol
InChI Key: MEGCVKHGMNECPL-UHFFFAOYSA-N
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Description

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound with a molecular formula of C8H7N3O3S It is characterized by a pyrido[4,3-d]pyrimidine core structure, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrido[4,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrido[4,3-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-methylsulfonyl-6H-pyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-15(13,14)8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCVKHGMNECPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2C(=N1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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